REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].Cl[C:7]1[C:8]([Cl:14])=[N:9][C:10](Cl)=[N:11][CH:12]=1>C1COCC1.N1C=CC=CC=1>[CH2:1]([N:3]([CH2:4][CH3:5])[C:10]1[N:11]=[C:12]([N:3]([CH2:4][CH3:5])[CH2:1][CH3:2])[CH:7]=[C:8]([Cl:14])[N:9]=1)[CH3:2]
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Name
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|
Quantity
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80 g
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Type
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reactant
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Smiles
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C(C)NCC
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Name
|
|
Quantity
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50 g
|
Type
|
reactant
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Smiles
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ClC=1C(=NC(=NC1)Cl)Cl
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
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35 g
|
Type
|
reactant
|
Smiles
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C(C)NCC
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Name
|
|
Quantity
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58 g
|
Type
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solvent
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Smiles
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N1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction after chromatography
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Type
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CUSTOM
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Details
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yields
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Type
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ADDITION
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Details
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a mixture of the mono- and di-adduct
|
Type
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CONCENTRATION
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Details
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The reaction is concentrated to a residue
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Type
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CUSTOM
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Details
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The residue is partitioned between methylene chloride and aqueous sodium bicarbonate
|
Type
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CUSTOM
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Details
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The organic phase is separated
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
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Details
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The residue is chromatographed on silica gel
|
Type
|
WASH
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Details
|
eluting with ethyl acetate/hexane (10/90)
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C1=NC(=CC(=N1)N(CC)CC)Cl)CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |